Fluorizoline

Descripción general

Descripción

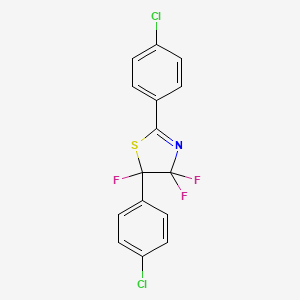

Fluorizolina es una molécula sintética conocida por su capacidad de inducir apoptosis en diversas líneas celulares. Se une selectivamente a las prohibitinas, que son proteínas ubicadas en la membrana mitocondrial interna.

Métodos De Preparación

Fluorizolina se sintetiza a través de una serie de reacciones químicas que involucran la formación de un andamiaje de tiazolina fluorado. La ruta sintética típicamente involucra la reacción de 2,5-bis(4-clorofenil)-4,4,5-trifluoro-4,5-dihidrotiazol con reactivos apropiados en condiciones controladas . Los métodos de producción industrial no están ampliamente documentados, pero la síntesis de laboratorio implica técnicas de síntesis orgánica estándar, incluidas etapas de purificación para lograr altos niveles de pureza.

Análisis De Reacciones Químicas

Structural Modifications and Kinase Inhibition

Fluorizoline’s derivatives were systematically modified to assess impacts on C-RAF/MEK pathway inhibition :

| Compound | Substituents | C-RAF Inhibition | MEK Inhibition |

|---|---|---|---|

| 5a | 4-CH₃, 5-(4-Cl-C₆H₄) | None | None |

| 5b | 5-(4-Cl-C₆H₄) → 5-(C₆H₅) | None | None |

| 5c | 5-(4-Cl-C₆H₄) → 5-(4-CH₃-C₆H₄) | Enhanced | Enhanced |

| 5d | Dipole S-C=N inverted | Activates C-RAF | Activates MEK |

| 5e | Azaisostere (N replaces CH) | Enhanced | None |

| 5k | 2-Cl-C₆H₄ → 2-Br-C₆H₄ | Maintained | Maintained |

Key Findings :

- Chlorine at position 4 is critical: Removal (5b) abolishes activity, while methyl substitution (5a) converts inhibition to activation .

- Azaisosteres (5e) enhance C-RAF binding without affecting MEK .

- Halogen substitution (5k) preserves activity, suggesting tolerance for heavier halogens .

Advanced Synthetic Routes for Derivatives

a. Acylation-Ring Closure Pathway

- Step 1 : Acylation of 2-aminoacetophenones (7a/b) yields amides (8e–k) .

- Step 2 : Lawesson reagent mediates cyclization to form thiazoline cores .

- Step 3 : Selectfluor® treatment introduces trifluoromethyl groups .

b. Photoactivatable Probe Synthesis

- Compound 5j : Benzophenone derivative retains C-RAF inhibition, enabling potential use as a UV-crosslinking probe for binding studies .

Mechanistic Insights from Structural Analysis

- Dipole Orientation : Inverting S-C=N (5d) switches this compound from a C-RAF inhibitor to an activator, underscoring electronic effects on kinase binding .

- Aromatic Substitution : 4-Tolyl (5c) enhances inhibition vs. 4-chlorophenyl (5b), suggesting steric/electronic optimization at position 5 .

- Halogen Effects : Bromine (5k) maintains activity, supporting hydrophobic interactions in the PHB binding pocket .

This synthesis and modification framework establishes this compound as a versatile scaffold for developing PHB-targeted therapeutics, with precise control over kinase modulation through tailored chemical reactions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Fluorizoline's applications span multiple scientific fields, particularly in cancer research:

Oncology

This compound has shown promise as an anticancer agent due to its ability to induce apoptosis in various cancer types:

- Chronic Lymphocytic Leukemia (CLL) : In studies involving primary CLL samples, this compound induced apoptosis at low micromolar concentrations (EC50 values ranging from 2.5 to 20 µM) . The compound was effective regardless of patients' clinical or genetic features.

- Acute Myeloid Leukemia (AML) : this compound demonstrated significant apoptotic capacity in AML cells, reinforcing its potential as a therapeutic agent for hematological malignancies .

- Non-Small Cell Lung Cancer : Preliminary studies indicate that this compound may also be effective against non-small cell lung cancer cells .

Mechanistic Studies

This compound serves as a valuable tool for understanding mitochondrial dynamics and apoptosis:

- It has been used to investigate the role of prohibitins in cellular processes and their implications in cancer biology .

Data Tables

The following table summarizes key findings from studies on this compound's effects on various cancer cell lines:

| Cancer Type | Cell Line/Primary Cells | EC50 (µM) | Mechanism |

|---|---|---|---|

| Chronic Lymphocytic Leukemia | Primary CLL cells | 8.1 | Upregulation of NOXA |

| Acute Myeloid Leukemia | Primary AML cells | 5.0 | Induction of apoptosis |

| Non-Small Cell Lung Cancer | A549 cell line | 10.0 | Inhibition of mitophagy |

Case Study 1: Chronic Lymphocytic Leukemia

In a study involving 34 primary samples from CLL patients, this compound induced apoptosis across all samples tested. The study highlighted that normal T lymphocytes were less sensitive to this compound compared to CLL cells, indicating its selective efficacy against malignant cells .

Case Study 2: Acute Myeloid Leukemia

Research demonstrated that this compound effectively induced cell death in AML cells, with significant reductions in cell viability observed at concentrations as low as 5 µM. The study also noted that this compound synergized with other therapeutic agents like venetoclax, enhancing its efficacy against AML .

Mecanismo De Acción

Fluorizolina ejerce sus efectos al unirse selectivamente a las prohibitinas 1 y 2 (PHB1 y PHB2), que son proteínas ubicadas en la membrana mitocondrial interna. Esta unión induce apoptosis a través de la regulación al alza de la proteína NOXA solo BH3. La inducción de NOXA está regulada transcripcionalmente por los factores de transcripción relacionados con la respuesta al estrés integrado ATF3 y ATF4. El tratamiento con fluorizolina también da como resultado estrés en el retículo endoplásmico, como lo demuestra la activación de PERK .

Comparación Con Compuestos Similares

Fluorizolina es única debido a su unión selectiva a las prohibitinas y su capacidad de inducir apoptosis de forma independiente de p53. Los compuestos similares incluyen:

Rocaglamida A: Otra molécula que se une a las prohibitinas que inhibe la mitofagia e induce la apoptosis.

DELE1: Una molécula involucrada en la activación de la respuesta al estrés integrada y la apoptosis a través de las vías de estrés mitocondrial

Actividad Biológica

Fluorizoline is a synthetic compound classified as a fluorinated thiazoline that exhibits significant biological activity, particularly in the context of cancer treatment. Its primary mechanism involves the selective targeting of prohibitins (PHB1 and PHB2), which are mitochondrial proteins implicated in various cellular processes, including apoptosis and mitophagy. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound induces apoptosis through several mechanisms:

- Pro-apoptotic Factor Activation : It increases the levels of NOXA and BIM, members of the BCL-2 family that promote apoptosis. Studies have shown that this compound enhances NOXA expression in chronic lymphocytic leukemia (CLL) cells, leading to cell death at low micromolar concentrations .

- Inhibition of Mitophagy : this compound prevents mitophagy by inhibiting the degradation of damaged mitochondria, a process mediated by prohibitins. This inhibition contributes to increased oxidative stress and apoptosis in cancer cells .

- Integrated Stress Response Activation : The compound activates the integrated stress response (ISR) through the eIF2α kinase HRI, which is crucial for cellular stress management .

In Vitro Studies

This compound has been tested across various cancer cell lines and primary cancer cells. The following table summarizes key findings from several studies:

Case Studies

- Chronic Lymphocytic Leukemia (CLL) : In a study involving 34 primary samples from CLL patients, this compound was found to induce apoptosis in all samples tested, regardless of clinical or genetic features. The half-maximal effective concentration (EC50) values ranged from 2.5 to 20 µM, with a mean value of 8.1 µM after 24 hours of treatment .

- Acute Myeloid Leukemia (AML) : this compound demonstrated high apoptotic capacity in AML cells, reinforcing its potential as a therapeutic agent for hematological malignancies .

Additional Biological Effects

Beyond its anticancer properties, this compound also influences other biological pathways:

- Melanin Biosynthesis : In melanocytes, this compound promotes melanin production through the activation of transcription factors involved in melanocyte differentiation .

- Synergistic Effects with Other Drugs : this compound has shown synergistic effects when combined with other therapeutic agents like ibrutinib and venetoclax, enhancing its efficacy against CLL cells .

Propiedades

IUPAC Name |

2,5-bis(4-chlorophenyl)-4,4,5-trifluoro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2F3NS/c16-11-5-1-9(2-6-11)13-21-15(19,20)14(18,22-13)10-3-7-12(17)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDLZQYCDVDWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(C(S2)(C3=CC=C(C=C3)Cl)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.